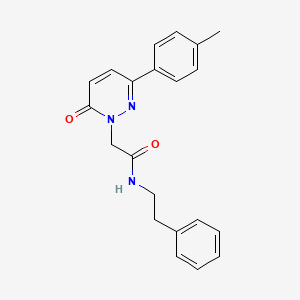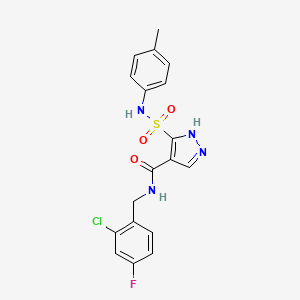![molecular formula C23H24N2O3 B11204477 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11204477.png)
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Benzylpiperidine and the isoindole intermediate
Conditions: Stirring at room temperature
Catalyst: Base catalyst (e.g., triethylamine)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the isoindole core, followed by the introduction of the benzylpiperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Isoindole Core
Reactants: Phthalic anhydride and primary amine
Conditions: Reflux in an appropriate solvent (e.g., toluene)
Catalyst: Acid catalyst (e.g., sulfuric acid)
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzylpiperidine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce isoindoline derivatives.
Scientific Research Applications
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the isoindole core can modulate enzyme activity. These interactions lead to various biological effects, including modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
- 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the isoindole core and benzylpiperidine moiety provides a versatile scaffold for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H24N2O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N2O3/c26-21(12-15-25-22(27)19-8-4-5-9-20(19)23(25)28)24-13-10-18(11-14-24)16-17-6-2-1-3-7-17/h1-9,18H,10-16H2 |
InChI Key |
OMIDOIUERZJYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11204398.png)

![1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11204402.png)
![ethyl 4-({[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11204412.png)
![N-(2-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11204416.png)

![3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11204440.png)
![3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11204446.png)
![2-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11204447.png)
![2-{[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone](/img/structure/B11204459.png)
![7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11204463.png)
![7-(4-fluorophenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11204464.png)
![4-(azepan-1-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11204465.png)

